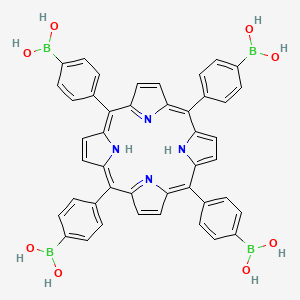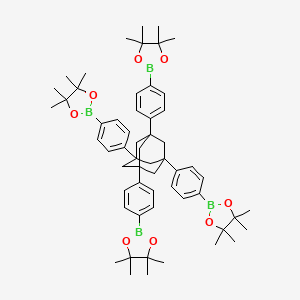![molecular formula C30H20O7 B11928924 4-[3,5-bis(4-carboxyphenyl)-4-prop-2-ynoxyphenyl]benzoic acid](/img/structure/B11928924.png)
4-[3,5-bis(4-carboxyphenyl)-4-prop-2-ynoxyphenyl]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[3,5-bis(4-carboxyphenyl)-4-prop-2-ynoxyphenyl]benzoic acid is a complex organic compound with the molecular formula C30H20O7 It is known for its unique structure, which includes multiple carboxylic acid groups and a prop-2-ynoxy linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3,5-bis(4-carboxyphenyl)-4-prop-2-ynoxyphenyl]benzoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Starting Materials: The synthesis begins with 1,3,5-tris(4-carboxyphenyl)benzene and propargyl alcohol.
Reaction Conditions: The reaction is carried out under inert atmosphere conditions to prevent oxidation.
Purification: The product is purified using recrystallization techniques to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, advanced purification techniques such as chromatography may be employed to ensure the compound’s purity.
Análisis De Reacciones Químicas
Types of Reactions
4-[3,5-bis(4-carboxyphenyl)-4-prop-2-ynoxyphenyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or aldehydes.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like nitric acid (HNO3) for nitration and halogens (Cl2, Br2) for halogenation are employed.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, such as nitro, halogenated, or reduced forms.
Aplicaciones Científicas De Investigación
4-[3,5-bis(4-carboxyphenyl)-4-prop-2-ynoxyphenyl]benzoic acid has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 4-[3,5-bis(4-carboxyphenyl)-4-prop-2-ynoxyphenyl]benzoic acid involves its interaction with various molecular targets. The compound can form coordination complexes with metal ions, leading to the formation of stable structures. These complexes exhibit unique properties, such as enhanced catalytic activity and selective binding to specific molecules . The pathways involved include coordination bonding, hydrogen bonding, and π-π stacking interactions .
Comparación Con Compuestos Similares
Similar Compounds
3,5-bis(4-carboxyphenyl)benzoic acid: Similar structure but lacks the prop-2-ynoxy linkage.
4,4’-bis(3,5-dicarboxyphenoxy)benzoic acid: Contains additional carboxylic acid groups and different linkages.
Uniqueness
4-[3,5-bis(4-carboxyphenyl)-4-prop-2-ynoxyphenyl]benzoic acid is unique due to its prop-2-ynoxy linkage, which imparts distinct chemical and physical properties. This linkage enhances the compound’s ability to form stable coordination complexes and contributes to its versatility in various applications .
Propiedades
Fórmula molecular |
C30H20O7 |
|---|---|
Peso molecular |
492.5 g/mol |
Nombre IUPAC |
4-[3,5-bis(4-carboxyphenyl)-4-prop-2-ynoxyphenyl]benzoic acid |
InChI |
InChI=1S/C30H20O7/c1-2-15-37-27-25(19-5-11-22(12-6-19)29(33)34)16-24(18-3-9-21(10-4-18)28(31)32)17-26(27)20-7-13-23(14-8-20)30(35)36/h1,3-14,16-17H,15H2,(H,31,32)(H,33,34)(H,35,36) |
Clave InChI |
DKXPFOWYSZHTEP-UHFFFAOYSA-N |
SMILES canónico |
C#CCOC1=C(C=C(C=C1C2=CC=C(C=C2)C(=O)O)C3=CC=C(C=C3)C(=O)O)C4=CC=C(C=C4)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


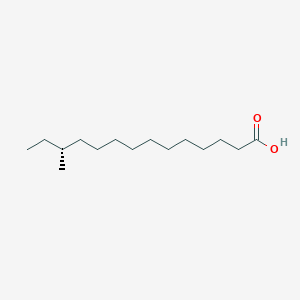
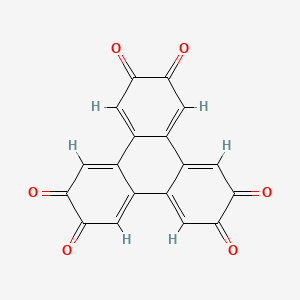

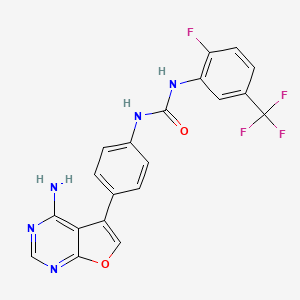
![4-((3-((6-Amino-4-(benzo[d][1,3]dioxol-5-yl)-3,5-dicyanopyridin-2-yl)thio)propyl)carbamoyl)benzenesulfonyl fluoride](/img/structure/B11928871.png)

![1-[4-[7-(Dimethylamino)quinazolin-4-yl]oxyphenyl]-3-[[6-(trifluoromethyl)pyridin-3-yl]methyl]urea](/img/structure/B11928895.png)
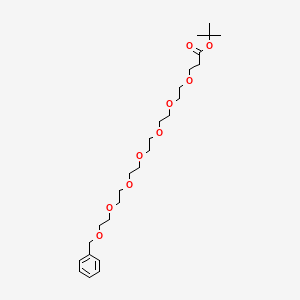
![(2-{2-[2-(5-{2-Oxo-hexahydrothieno[3,4-d]imidazol-4-yl}pentanamido)ethoxy]ethoxy}ethoxy)acetic acid](/img/structure/B11928906.png)
![4-[[2-[(2E)-2-[3-[(E)-2-[3-[(4-carboxyphenyl)methyl]-1,1-dimethylbenzo[e]indol-3-ium-2-yl]ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]-1,1-dimethylbenzo[e]indol-3-yl]methyl]benzoic acid](/img/structure/B11928913.png)

